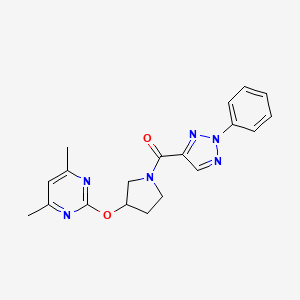

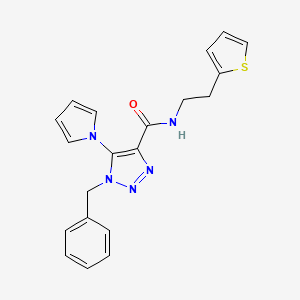

(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a pyrrolidine ring, a pyrimidine ring, and a 1,2,3-triazole ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is commonly found in many biologically active compounds . The pyrimidine ring is a six-membered ring with two nitrogen atoms, which is a key component of many important biomolecules, including nucleic acids . The 1,2,3-triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms, which is known for its stability and ability to participate in various chemical reactions .

Scientific Research Applications

Complex Formation and Stability

- Acid-base properties and complex-forming ability : A study investigated the complex formation of 4,6-dimethyl-2-(1H)-pyrimidinone with dysprosium(III) tris(acetylacetonate), highlighting its basicity and complex stability without deprotonation, suggesting potential applications in coordination chemistry and metal complexation (Pod'yachev et al., 1994).

Synthetic Applications and Methodologies

- One-pot multistep synthesis : The synthesis of dimethyl sulfomycinamate demonstrates the application of the Bohlmann-Rahtz heteroannulation reaction, indicating the utility of pyrimidine derivatives in complex organic syntheses (Bagley et al., 2005).

- Stereospecific synthesis of pyrrolidines : Research on the synthesis of enantiomerically pure pyrrolidines through 1,3-dipolar cycloadditions showcases the versatility of pyrrolidine and pyrimidine derivatives in achieving highly selective synthetic outcomes (Oliveira Udry et al., 2014).

Antimicrobial and Anticancer Applications

- Novel pyrazole derivatives : Studies on pyrazole and pyrimidine derivatives reveal their potential as antimicrobial and anticancer agents, underscoring the broad applicability of such compounds in medicinal chemistry (Hafez et al., 2016).

Molecular Structure and Chemical Analysis

- Crystallographic studies : Crystallographic analysis of compounds related to pyrrolidine and pyrimidine offers insights into their structural parameters, which is crucial for understanding their chemical behavior and potential applications in materials science (Butcher et al., 2006).

Nonlinear Optical Properties

- Electronic and optical exploration : DFT/TDDFT and experimental studies on thiopyrimidine derivatives highlight their significance in nonlinear optics (NLO) fields, suggesting applications in optoelectronic technologies (Hussain et al., 2020).

properties

IUPAC Name |

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-phenyltriazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2/c1-13-10-14(2)22-19(21-13)27-16-8-9-24(12-16)18(26)17-11-20-25(23-17)15-6-4-3-5-7-15/h3-7,10-11,16H,8-9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFBUDILKPCLHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2468661.png)

![3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one](/img/structure/B2468662.png)

![6-(azepan-1-ylsulfonyl)-2-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2468666.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2468670.png)

![4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2468675.png)

![1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole](/img/structure/B2468679.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2468682.png)

![3,5-dimethoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2468683.png)